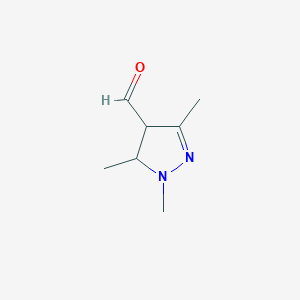
9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” is a synthetic organic compound that belongs to the xanthylium family. These compounds are known for their vibrant colors and are often used as dyes or pigments in various applications. The unique structure of this compound allows it to interact with light in specific ways, making it useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” typically involves multiple steps:
Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.
Introduction of amino and carboxy groups: The aromatic ring is then functionalized with amino and carboxy groups through nitration, reduction, and carboxylation reactions.
Final assembly: The functionalized aromatic ring is then coupled with the xanthylium core under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow systems: For large-scale production with consistent quality.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Dye synthesis: Used as a precursor for various dyes and pigments.
Photochemical studies: Due to its interaction with light.
Biology
Fluorescent markers: Used in biological imaging and diagnostics.
Enzyme assays: As a substrate or inhibitor in biochemical assays.
Medicine
Drug development: Potential use in developing new therapeutic agents.
Diagnostic tools: As a component in diagnostic kits.
Industry
Textile industry: As a dye for fabrics.
Printing industry: In inks and toners.
Mechanism of Action
The compound exerts its effects through:
Interaction with light: Absorbing and emitting light at specific wavelengths.
Binding to biological targets: Such as proteins or nucleic acids, altering their function.
Chemical reactivity: Participating in redox reactions and forming covalent bonds with other molecules.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthylium dye with similar applications.
Fluorescein: A related compound used in similar scientific and industrial applications.
Uniqueness
Functional groups: The presence of amino and carboxy groups provides unique reactivity.
Color properties: Specific absorption and emission characteristics make it suitable for specialized applications.
Properties
Molecular Formula |
C28H33ClN4O3 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
[9-(3,4-diamino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34;/h9-16,29H,5-8,30H2,1-4H3,(H,33,34);1H |
InChI Key |
VNLPDFYHNFSJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C(=C(C=C4)N)N)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)

